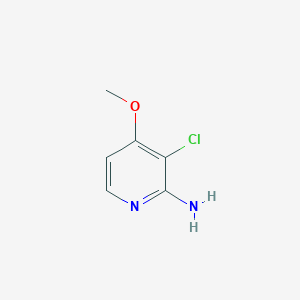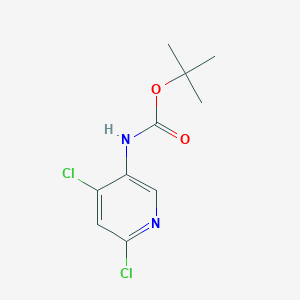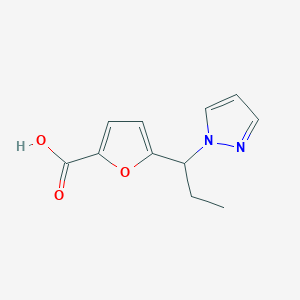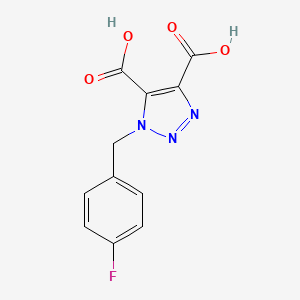
1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzyl group attached to the triazole ring, along with two carboxylic acid groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.
Analyse Des Réactions Chimiques
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its triazole ring and fluorobenzyl group are known to enhance the biological activity of molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can be compared with other triazole derivatives, such as:
1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and reactivity.
The uniqueness of this compound lies in its combination of the fluorobenzyl group and the triazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8FN3O4 |
|---|---|
Poids moléculaire |
265.20 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]triazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C11H8FN3O4/c12-7-3-1-6(2-4-7)5-15-9(11(18)19)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) |
Clé InChI |
SBHSMORNXIUJII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


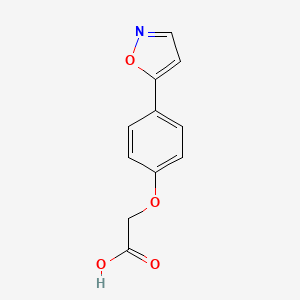
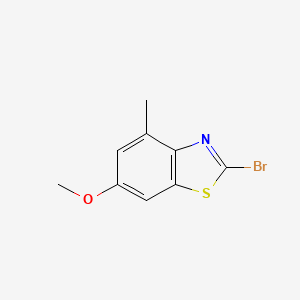
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
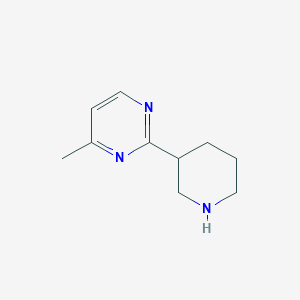

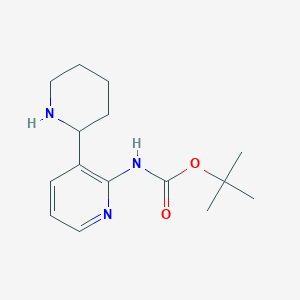
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)
